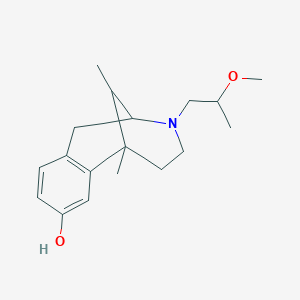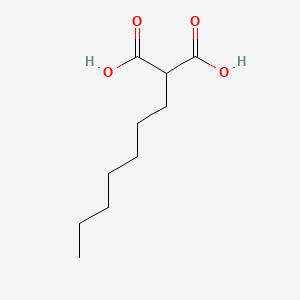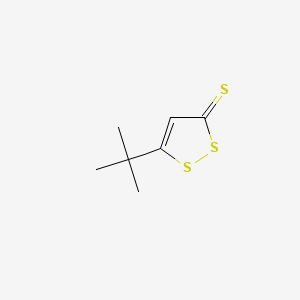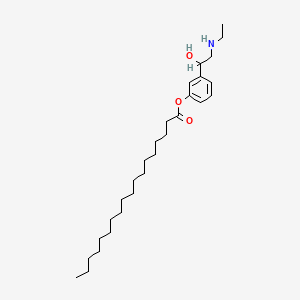
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of an octadecanoic acid moiety esterified with a phenyl group that is further substituted with an ethylamino and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester typically involves the esterification of octadecanoic acid with 3-(2-(ethylamino)-1-hydroxyethyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Hydrolysis: Octadecanoic acid and 3-(2-(ethylamino)-1-hydroxyethyl)phenol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the ethylamino group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The ester bond can also be hydrolyzed by esterases, releasing the active components that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, ethyl ester: Similar in structure but lacks the ethylamino and hydroxyethyl groups.
Octadecanoic acid, 2,3-dihydroxypropyl ester: Contains a dihydroxypropyl group instead of the ethylamino and hydroxyethyl groups.
Octadecanoic acid, 2-ethylhexyl ester: Features an ethylhexyl group in place of the ethylamino and hydroxyethyl groups.
Uniqueness
Octadecanoic acid 3-(2-(ethylamino)-1-hydroxyethyl)phenyl ester is unique due to the presence of both an ethylamino and a hydroxyethyl group on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
75011-64-2 |
|---|---|
Molecular Formula |
C28H49NO3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] octadecanoate |
InChI |
InChI=1S/C28H49NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-28(31)32-26-21-19-20-25(23-26)27(30)24-29-4-2/h19-21,23,27,29-30H,3-18,22,24H2,1-2H3 |
InChI Key |
GEAUZPBVJIUBHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC(=C1)C(CNCC)O |
Synonyms |
2-ethylamino-1-(3-stearoylphenyl)ethanol 2-ethylamino-1-(3-stearoylphenyl)ethanol hydrochloride, (+-)-isomer etilefrin stearic acid ester etilefrine stearic acid este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





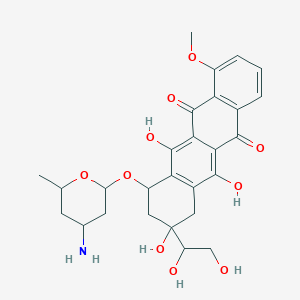
![2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(trifluoromethyl)imidazole-4-carboxylic acid](/img/structure/B1197056.png)
![3-[4(1,2-Diphenyl-but-1-enyl)-phenyl]-acrylic acid](/img/structure/B1197058.png)
